3-Dodecenal
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Overview
Description
3-Dodecenal is an organic compound with the molecular formula C₁₂H₂₂O . It is a colorless liquid with a strong, citrus-like odor, commonly used as a fragrance ingredient in cosmetics and personal care products due to its pleasant scent and ability to mask unpleasant odors . The compound exists in two stereoisomeric forms: (E)-3-Dodecenal and (Z)-3-Dodecenal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid.
Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 3-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Scientific Research Applications
3-Dodecenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed as a fragrance ingredient in cosmetics and personal care products.
Mechanism of Action
The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:
Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.
Comparison with Similar Compounds
3-Dodecanal: Similar structure but lacks the double bond.
3-Dodecenol: The alcohol counterpart of 3-Dodecenal.
Dodecanoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .
Properties
CAS No. |
76595-72-7 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
InChI Key |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCC=CCC=O |
Origin of Product |
United States |
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